5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione

Saturated heterocycle Conformational flexibility PPARγ ligand design

5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione (CAS 618396-02-4) is a fully saturated, N-phenyl-substituted thiazolidine-2,4-dione (TZD) derivative with the molecular formula C₁₆H₁₃NO₂S and a molecular weight of 283.34 g/mol. The compound belongs to the 5-benzylthiazolidine-2,4-dione subclass, which has received attention in computational PPARγ agonist screening campaigns due to its drug-like physicochemical profile and synthetic tractability.

Molecular Formula C16H13NO2S
Molecular Weight 283.3 g/mol
CAS No. 618396-02-4
Cat. No. B13710850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione
CAS618396-02-4
Molecular FormulaC16H13NO2S
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3
InChIInChI=1S/C16H13NO2S/c18-15-14(11-12-7-3-1-4-8-12)20-16(19)17(15)13-9-5-2-6-10-13/h1-10,14H,11H2
InChIKeyYBASYDYUUWVFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.1 [ug/mL] (The mean of the results at pH 7.4)

5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione (CAS 618396-02-4) – Chemical Identity, Thiazolidinedione Class, and Procurement Specifications


5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione (CAS 618396-02-4) is a fully saturated, N-phenyl-substituted thiazolidine-2,4-dione (TZD) derivative with the molecular formula C₁₆H₁₃NO₂S and a molecular weight of 283.34 g/mol . The compound belongs to the 5-benzylthiazolidine-2,4-dione subclass, which has received attention in computational PPARγ agonist screening campaigns due to its drug-like physicochemical profile and synthetic tractability [1]. Unlike the more extensively studied 5-benzylidene-TZD analogs, this compound features a sp³-hybridized C5 carbon bearing a benzyl substituent, resulting in a non-conjugated, saturated heterocyclic core that imparts distinct chemical stability, lipophilicity, and conformational flexibility [2]. Commercial suppliers offer the compound at purities of ≥95% to ≥98% , positioning it as a readily accessible screening candidate for structure-activity relationship (SAR) expansion around the benzyl-TZD pharmacophore.

Why 5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione Cannot Be Replaced by Off-the-Shelf Thiazolidinedione Analogs


Thiazolidine-2,4-dione derivatives cannot be substituted interchangeably because the saturation state at C5 (benzyl vs. benzylidene), the N3 substituent (phenyl vs. H or alkyl), and the resultant electronic and steric profile collectively dictate target engagement, ADMET properties, and off-target liability [1]. The fully saturated C5–benzyl motif in 5-benzyl-3-phenyl-1,3-thiazolidine-2,4-dione eliminates the exocyclic double bond present in the closest benzylidene analog (CAS 42518-27-4), altering the conjugated π-system, reducing planarity, and modifying the hydrogen-bonding capacity—parameters that directly influence PPARγ ligand recognition [2]. The N-phenyl group further differentiates this compound from the simpler 5-benzyl-1,3-thiazolidine-2,4-dione (CAS 33321-31-2), increasing both lipophilicity (XLogP3 difference ~1.7) and molecular weight by ~76 g/mol [3]. These structural distinctions translate into divergent logP, solubility, metabolic stability, and receptor-binding profiles that make generic replacement scientifically indefensible without direct comparative data.

Quantitative Differentiation Evidence for 5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione Against Closest Analogs


Saturation State at C5: 5-Benzyl vs. 5-Benzylidene Structural and Electronic Differentiation

The target compound bears a fully saturated sp³ C5 carbon carrying a benzyl substituent, in contrast to the sp²-hybridized exocyclic double bond (benzylidene) present in the closest structural analog, (5E)-5-benzylidene-3-phenyl-1,3-thiazolidine-2,4-dione (CAS 42518-27-4, PubChem CID 1549243) [1]. This saturation increases the molecular weight from 281.3 g/mol (benzylidene) to 283.34 g/mol (benzyl) and reduces the hydrogen-bond acceptor count from 3 to 2, while adding one sp³ carbon center that enhances conformational flexibility [1]. The loss of conjugation also alters the electronic distribution and UV absorption profile, potentially reducing non-specific reactivity observed in Michael-acceptor-prone benzylidene analogs.

Saturated heterocycle Conformational flexibility PPARγ ligand design

N-Phenyl Substitution: Lipophilicity Gain vs. Unsubstituted 5-Benzyl-1,3-thiazolidine-2,4-dione

The N3-phenyl substitution on the target compound introduces a significant lipophilicity increase relative to the N-unsubstituted comparator 5-benzyl-1,3-thiazolidine-2,4-dione (CAS 33321-31-2, PubChem CID 3157013) [1]. The N-phenyl group adds 76.09 g/mol to the molecular weight and shifts the computed XLogP3 from 2.1 (N–H analog) to an estimated ~3.8–3.9 (based on the benzylidene N-phenyl analog XLogP3 of 3.9) [1][2]. This ~1.7–1.8 log unit increase places the compound in a more favorable lipophilicity range for membrane permeability and PPARγ ligand-binding pocket occupancy, according to the 5-benzylthiazolidine-2,4-dione pharmacophore model [3].

Lipophilicity modulation N-substitution SAR Drug-likeness

In Silico ADMET Profiling: 5-Benzylthiazolidine-2,4-Dione Scaffold vs. Rosiglitazone Benchmark

A 2025 computational study by Gyampoh et al. evaluated a series of 5-benzylthiazolidine-2,4-dione derivatives—the exact structural subclass to which the target compound belongs—against the clinically approved PPARγ agonist rosiglitazone [1]. Nine virtual screening hits from this 5-benzyl-TZD series demonstrated superior in silico ADME profiles and predicted oral bioavailability compared to rosiglitazone, using SwissADME-based analyses that assessed parameters including gastrointestinal absorption, blood-brain barrier penetration, and cytochrome P450 inhibition liability [1]. Although the specific compound 5-benzyl-3-phenyl-1,3-thiazolidine-2,4-dione was not individually reported, the scaffold-level result indicates that the saturated 5-benzyl-TZD core provides a pharmacokinetic advantage over the more complex rosiglitazone structure.

ADMET prediction PPARγ agonist Computational screening

Commercial Purity Benchmarking: ≥98% vs. ≥95% Available Grades for Reproducible Screening

5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione is commercially available at two distinct purity tiers: ≥98% (ChemScene, MolCore) and ≥95% (Chemenu) . The ≥98% grade provides a 3-percentage-point purity advantage over the lower specification, which translates to ≤2% maximum total impurity burden versus ≤5%. This difference is meaningful for dose-response assays where impurities at >1% can confound IC₅₀ determinations, especially at higher screening concentrations.

Compound procurement Purity specification Screening library QC

Biological Activity Gap: Target Compound vs. Benzylidene Analog in PubChem Bioassays

A critical differentiator for procurement decision-making is the current absence of reported biological activity data for 5-benzyl-3-phenyl-1,3-thiazolidine-2,4-dione, in stark contrast to its benzylidene analog (CAS 42518-27-4), which has accumulated PubChem bioassay records showing 2 active results with 1 measurement at ≤1 nM and 2 at ≤1 µM potency [1]. The target compound's lack of bioactivity data represents both a risk (unknown potency) and an opportunity (unexplored chemical space). For SAR programs seeking to decouple the effects of C5 saturation from N-phenyl substitution, this compound offers a clean starting point with no pre-existing activity annotations that might bias virtual screening predictions.

Bioactivity profiling PubChem BioAssay Screening triage

Recommended Application Scenarios for 5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione Based on Quantitative Differentiation Evidence


PPARγ Agonist Medicinal Chemistry SAR Expansion

The saturated C5-benzyl core and N-phenyl substitution, combined with superior predicted ADMET profiles for the 5-benzylthiazolidine-2,4-dione scaffold vs. rosiglitazone [1], make this compound a logical next-step analog for medicinal chemistry teams seeking to optimize PPARγ partial agonists. The absence of an exocyclic double bond reduces covalent adduct risk, while the ≥98% commercial purity enables direct use in cell-based transactivation assays without repurification.

Screening Library Construction for Diabetes and Metabolic Disease Targets

As an unannotated, saturated TZD derivative with no pre-existing biological activity records [2], this compound is an ideal candidate for inclusion in diversity-oriented screening libraries aimed at identifying novel PPARγ or related nuclear receptor modulators. Its intermediate lipophilicity (~XLogP3 3.8) and molecular weight (283.34 g/mol) align with lead-like criteria, distinguishing it from both larger clinical TZDs and smaller, less drug-like analogs [3].

Chemical Stability Assessment and Covalent Inhibitor Counter-Screening

The fully saturated thiazolidine ring eliminates the electrophilic benzylidene moiety present in the closest analog (CAS 42518-27-4), which has known bioactivity at ≤1 nM but may act via covalent mechanisms [2]. This compound therefore serves as a non-electrophilic control in assays designed to distinguish reversible ligand binding from covalent target modification, an application directly enabled by the structural saturation evidence [4].

Analytical Reference Standard for TZD Impurity Profiling

The availability of this compound at ≥98% purity from multiple vendors supports its use as a reference standard in HPLC method development for TZD-related impurity analysis. Its distinct retention time and UV spectrum, arising from the saturated C5-benzyl chromophore (differentiated from the benzylidene analog's extended conjugation), facilitate its identification in forced degradation studies of more complex TZD drug substances.

Quote Request

Request a Quote for 5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.